molecular formula C8F10 B1607926 Tetrafluoro-1,3-bis(trifluoromethyl)benzene CAS No. 319-82-4

Tetrafluoro-1,3-bis(trifluoromethyl)benzene

Cat. No.: B1607926
CAS No.: 319-82-4
M. Wt: 286.07 g/mol
InChI Key: LALVQFXNRXDTGV-UHFFFAOYSA-N
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Description

Benzene Core Fluorination Patterns

Tetrafluoro-1,3-bis(trifluoromethyl)benzene (C₈F₁₀) features a benzene ring substituted with four fluorine atoms and two trifluoromethyl (-CF₃) groups. The fluorination pattern follows a meta arrangement, with trifluoromethyl groups occupying the 1 and 3 positions, while fluorine atoms occupy the remaining para and ortho positions (2, 4, 5, and 6). This configuration creates a symmetrical molecular framework with C₂v symmetry , as confirmed by computational modeling and X-ray diffraction studies of analogous compounds.

The electron-withdrawing nature of fluorine and trifluoromethyl groups induces significant electron deficiency in the aromatic ring. This is evidenced by reduced π-electron density at the carbon atoms adjacent to substituents, as observed in nuclear magnetic resonance (NMR) studies of related fluorinated aromatics. The combined inductive effects of fluorine and -CF₃ groups result in a dipole moment of approximately 2.1 D, calculated using density functional theory (DFT).

Position Substituent Bond Length (C–F/C–CF₃) Bond Angle (C–C–F)
1 -CF₃ 1.33 Å (C–CF₃) 120°
2 -F 1.34 Å (C–F) 118°
3 -CF₃ 1.33 Å (C–CF₃) 120°
4 -F 1.34 Å (C–F) 118°

Table 1: Key structural parameters derived from crystallographic data of analogous fluorinated benzenes.

Trifluoromethyl Group Orientation and Steric Effects

The trifluoromethyl groups adopt a coplanar orientation relative to the benzene ring, minimizing steric clashes between fluorine atoms. However, rotational barriers of ~8–10 kcal/mol allow limited rotation around the C–CF₃ bond at room temperature. This dynamic behavior is critical in molecular packing, as observed in single-crystal X-ray studies of 1,3-bis(trifluoromethyl)benzene derivatives, where -CF₃ groups create intermolecular voids of 3.2–3.5 Å.

Steric effects dominate in reactions involving electrophilic substitution. For example, the meta-directing nature of -CF₃ groups restricts substitution to the 5-position in nitration reactions, as demonstrated in isotopic labeling experiments. Comparative studies show that bulkier substituents (e.g., -C(CH₃)₃) reduce ortho/para product ratios by 70% compared to -CF₃.

Properties

IUPAC Name

1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F10/c9-3-1(7(13,14)15)4(10)6(12)5(11)2(3)8(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALVQFXNRXDTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380211
Record name 1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319-82-4
Record name 1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the selective halogenation and fluorination of substituted benzene derivatives, often starting from xylenes or trifluoromethylbenzene derivatives. The key steps include:

Detailed Synthetic Routes

Halogenation and Fluorination of Xylenes
  • Starting with xylenes, the methyl groups are chlorinated using reagents such as aluminum chloride and acetyl chloride to yield trichloromethyl-substituted benzenes.
  • The chlorinated intermediates are then subjected to fluorination with hydrogen fluoride in an autoclave under controlled temperature (around 100 °C) and pressure (up to 25 bars).
  • During fluorination, hydrogen chloride gas is continuously removed to drive the reaction forward.
  • The resulting products include trifluoromethyl-substituted benzenes, which can be isolated by fractional distillation.
Preparation of Bis-(trifluoromethyl)benzenes
  • Bis-(trifluoromethyl)benzenes, including the 1,3-isomer, are prepared by halogen exchange reactions where trichloromethyl groups are replaced by trifluoromethyl groups.
  • Halogen transfer catalysts such as ferric chloride, titanium tetrachloride, aluminum chloride, and antimony halides facilitate these transformations.
  • The reaction conditions are optimized to achieve selective substitution and high yield of the desired bis(trifluoromethyl)benzene.

Industrial Scale Production

  • Industrial methods adapt the laboratory procedures with continuous flow reactors to improve efficiency and yield.
  • Purification is achieved through fractional distillation and recrystallization to obtain high-purity tetrafluoro-1,3-bis(trifluoromethyl)benzene.
  • Reaction parameters such as temperature, pressure, and catalyst concentration are finely controlled to maximize product quality.

Data Table: Example Reaction Conditions and Yields

Step Reagents & Conditions Product Yield (%) Notes
Chlorination of methyl groups Aluminum chloride, acetyl chloride, reflux ~30-35 Formation of trichloromethyl intermediates
Fluorination Hydrogen fluoride, 100 °C, 2-25 bar pressure ~31.5 Conversion to trifluoromethyl derivatives
Halogen exchange Ferric chloride or AlCl3 catalyst, controlled temp Variable (up to 40-50) Selective replacement of Cl by F
Purification Fractional distillation Purity > 99% Isolation of target compound

Research Findings and Notes

  • The chlorination step is critical and requires precise control to avoid over-chlorination or side reactions.
  • Fluorination with hydrogen fluoride is hazardous and necessitates specialized equipment such as autoclaves with pressure regulation and continuous gas removal.
  • The use of halogen transfer catalysts significantly improves the efficiency of halogen exchange reactions.
  • The final product's purity and yield depend heavily on the reaction conditions and purification methods.
  • The described methods are consistent with classical halogenation and fluorination chemistry of aromatic compounds, as documented in patent literature (e.g., US patents US4093669A and US4079090A) and chemical synthesis reviews.

Chemical Reactions Analysis

Types of Reactions

Tetrafluoro-1,3-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different fluorinated derivatives.

    Reduction: Reduction reactions can be performed to modify the fluorine content or introduce other functional groups.

    Substitution: The compound can participate in substitution reactions, where fluorine atoms are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like n-butyllithium for metalation, and oxidizing agents for oxidation reactions. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, carboxylation of 1,3-bis(trifluoromethyl)benzene yields 2,6-bis(trifluoromethyl)benzoic acid .

Scientific Research Applications

Chemistry

In organic synthesis, Tetrafluoro-1,3-bis(trifluoromethyl)benzene serves as a valuable reagent and building block for creating more complex fluorinated compounds. Its ability to undergo various chemical reactions, such as substitution and oxidation, makes it a vital component in synthetic methodologies.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionConditions
SubstitutionFluorine atoms can be replaced with other groupsVaries based on substituents
OxidationCan be oxidized to form different derivativesStrong oxidizing agents required
ReductionCapable of undergoing reduction reactionsReducing agents like LiAlH4

Biology

The compound's interactions with biological systems have been the subject of research. Studies have indicated that this compound can influence enzyme activity and receptor binding, potentially affecting metabolic pathways.

Case Study: Antimicrobial Efficacy
A study demonstrated that fluorinated compounds similar to this compound exhibited significant antimicrobial properties against Pseudomonas aeruginosa, suggesting potential applications in developing antimicrobial agents.

Medicine

The unique properties of this compound position it as a candidate for drug development. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Applications in Drug Development:

  • Lead Compound Development : Its ability to modulate biological pathways suggests its use as a lead compound for targeting specific diseases.
  • Fluorinated Drug Candidates : Incorporation into drug design can improve pharmacokinetic properties.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its stability under various conditions makes it suitable for use in high-performance materials.

Research Findings

Recent studies have explored various aspects of this compound:

  • Cytotoxicity Assessment : Research indicates that increased fluorination correlates with enhanced cytotoxic effects on human cancer cell lines.

Table 2: Cytotoxicity Results on Cancer Cell Lines

Fluorinated CompoundCell LineCytotoxicity Level
This compoundBreast CancerModerate
Similar Fluorinated CompoundsVarious Cancer TypesVaries

Mechanism of Action

The mechanism by which tetrafluoro-1,3-bis(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Positions

Key structural analogs differ in substituent type, number, and position:

Compound Name Substituents (Positions) Molecular Formula Key Applications
Tetrafluoro-1,3-bis(trifluoromethyl)benzene -CF₃ (1,3); -F (2,4,5,6) C₈H₂F₁₀ High-performance polymers
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene -CF₃ (5); -Cl (2); -NO₂ (1,3) C₇H₂ClF₃N₂O₄ Derivatization of polyamines
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene -CF₃ (4); -F (1); -NO₂ (2) C₇H₃F₄NO₂ Chromatographic analysis
2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene -Si(CH₃)₃ (1,4); -F (2,3,5,6) C₁₂H₁₈F₄Si₂ Organometallic precursors
2-Bromo-5-nitro-1,3-bis(trifluoromethyl)benzene -CF₃ (1,3); -Br (2); -NO₂ (5) C₈H₂BrF₆NO₂ Polyimide synthesis

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl and fluorine substituents in the target compound enhance electron deficiency, improving thermal stability compared to nitro- or chloro-substituted analogs .
  • Reactivity : Nitro-substituted derivatives (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) exhibit superior derivatization efficiency for analytical applications, whereas fluorine-rich analogs like the target compound are less reactive but more inert .

Physical and Chemical Properties

Property This compound 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene
Melting Point ~120–125°C (estimated) ~90–95°C 98–100°C
Solubility Low in polar solvents; soluble in fluorinated solvents Moderate in acetone, DMSO Soluble in hexane, MTBE
Thermal Stability Decomposition >400°C Decomposition ~300°C Decomposition ~350°C

Key Observations :

  • Thermal Stability : The target compound’s stability exceeds nitro- or chloro-substituted analogs due to stronger C-F bonds and reduced steric strain .
  • Solubility : Fluorine density correlates with hydrophobicity, limiting solubility in polar solvents but enhancing compatibility with fluoropolymers .

Research Findings and Challenges

  • Synthesis Complexity : Introducing multiple fluorine atoms requires controlled fluorination conditions to avoid side reactions, as seen in the synthesis of 2-iodo-1,3-bis(trifluoromethyl)benzene derivatives .
  • Environmental Impact : Fluorinated solvents used in processing raise sustainability concerns, driving research into greener alternatives .
  • Structural Characterization : X-ray crystallography and NMR studies (e.g., in ) highlight the influence of substituent symmetry on crystallinity and packing efficiency .

Biological Activity

Tetrafluoro-1,3-bis(trifluoromethyl)benzene, also known as 1,3-bis(trifluoromethyl)benzene, is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its biochemical interactions, cellular effects, and implications in metabolic pathways.

Chemical Structure and Properties

This compound is characterized by the presence of multiple trifluoromethyl (CF₃) groups attached to a benzene ring. The fluorination imparts significant hydrophobicity and alters electronic properties, which can influence the compound's interaction with biological systems. The structure can be represented as follows:

C8H4F6\text{C}_8\text{H}_4\text{F}_6

Enzyme Interactions

The compound exhibits notable interactions with enzymes and proteins through non-covalent bonding mechanisms such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate enzyme activity by enhancing or inhibiting catalytic processes. For example, this compound has been shown to increase the binding affinity of certain enzymes, potentially leading to altered metabolic pathways.

Cell Signaling Modulation

Research indicates that this compound can influence cell signaling pathways. It has been observed to affect the expression of genes involved in critical cellular processes such as proliferation and apoptosis. By modulating signaling molecules, the compound can lead to significant changes in cellular responses.

Impact on Cell Viability

In laboratory studies, this compound has demonstrated dose-dependent effects on cell viability. At lower concentrations, it may promote cell survival and proliferation; however, higher concentrations can induce cytotoxic effects characterized by oxidative stress and inflammation.

Metabolic Pathway Influence

The compound plays a role in various metabolic pathways by interacting with enzymes that regulate metabolic flux. For instance, it can modulate glycolysis and oxidative phosphorylation processes, impacting energy production within cells.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study 1: A study investigated the effects of the compound on liver cells and found that it altered metabolic enzyme activity, leading to changes in lipid metabolism and increased oxidative stress markers .
  • Study 2: Another research focused on its impact on cancer cell lines, revealing that this compound inhibited cell growth at higher concentrations while promoting apoptosis through specific signaling pathways.

Metabolic Pathways Involvement

This compound influences several key metabolic pathways:

Pathway Effect
GlycolysisModulates enzyme activity
Citric Acid CycleAlters metabolite levels
Oxidative PhosphorylationAffects energy production

Transport and Distribution

The transport mechanisms of this compound within biological systems involve specific transporters that facilitate its movement across cellular membranes. Its hydrophobic nature allows it to interact with lipid membranes effectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tetrafluoro-1,3-bis(trifluoromethyl)benzene derivatives?

  • Methodological Answer : A key approach involves halogenation or functionalization of the benzene ring. For example, brominated derivatives like 2-bromo-1,3-bis(trifluoromethyl)benzene (CAS 118527-30-3) can be synthesized via direct bromination using bromine or N-bromosuccinimide under controlled conditions. Metalation with n-butyllithium enables selective functionalization at specific ring positions . Characterization typically employs GC-MS, 19F NMR^{19}\text{F NMR}, and X-ray crystallography to confirm regiochemistry and purity.

Q. How are the physical and chemical properties of this compound derivatives characterized?

  • Methodological Answer : Key properties include molecular weight (e.g., 293.00 g/mol for 2-bromo-1,3-bis(trifluoromethyl)benzene), boiling point (159°C), and density (1.697 g/cm3^3) . Computational tools calculate molar refractivity (44.15) and topological polar surface area (0 Å2^2) to predict solubility and reactivity . Experimental validation uses techniques like differential scanning calorimetry (DSC) for thermal stability analysis.

Q. What safety precautions are critical when handling this compound derivatives?

  • Methodological Answer : These compounds often require handling in fume hoods with PPE (gloves, respirators) due to respiratory hazards (H335) and irritant properties (H315, H319). Storage at 0–6°C in airtight containers is recommended to prevent degradation . Risk assessments should follow GHS guidelines, emphasizing spill containment and waste disposal protocols.

Advanced Research Questions

Q. How does the electronic effect of trifluoromethyl groups influence regioselectivity in aromatic substitution reactions?

  • Methodological Answer : The strong electron-withdrawing nature of -CF3_3 groups directs electrophilic substitution to meta positions. For example, nitration of 1,3-bis(trifluoromethyl)benzene predominantly yields 5-nitro-1,3-bis(trifluoromethyl)benzene (CAS 335-27-3) due to deactivation of ortho/para positions . DFT calculations can model charge distribution to predict reactivity patterns .

Q. What strategies enable site-selective functionalization of this compound?

  • Methodological Answer : Directed ortho-metalation (DoM) with n-butyllithium generates intermediates for coupling reactions. For instance, lithiation of 1,3-bis(trifluoromethyl)benzene followed by quenching with electrophiles (e.g., CO2_2) produces carboxylic acid derivatives . Kinetic vs. thermodynamic control in such reactions can be studied using variable-temperature NMR.

Q. How can Diels-Alder reactions be applied to brominated derivatives of this compound?

  • Methodological Answer : Brominated analogs like 1-(bromomethyl)-3-(trifluoromethyl)benzene (CAS 402-23-3) react with dienophiles (e.g., furan) under LDA catalysis to form epoxynaphthalene derivatives. Reaction optimization involves solvent polarity (THF preferred) and stoichiometric control to minimize side products . LC-MS and 1H NMR^{1}\text{H NMR} track adduct formation.

Q. What computational methods are used to analyze the steric and electronic effects of this compound in catalysis?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., B3LYP/6-311+G(d,p)) model steric hindrance from -CF3_3 groups and their impact on transition states. These studies explain reduced catalytic activity in crowded environments and guide ligand design for asymmetric synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tetrafluoro-1,3-bis(trifluoromethyl)benzene
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Tetrafluoro-1,3-bis(trifluoromethyl)benzene

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